molecular formula C19H16O7 B15470270 3-(2H-1,3-Benzodioxol-5-yl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one CAS No. 53505-66-1

3-(2H-1,3-Benzodioxol-5-yl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one

Cat. No.: B15470270
CAS No.: 53505-66-1
M. Wt: 356.3 g/mol
InChI Key: BNOPOPJWFMCNJN-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one is a useful research compound. Its molecular formula is C19H16O7 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

53505-66-1

Molecular Formula

C19H16O7

Molecular Weight

356.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5,7,8-trimethoxychromen-4-one

InChI

InChI=1S/C19H16O7/c1-21-14-7-15(22-2)18(23-3)19-16(14)17(20)11(8-24-19)10-4-5-12-13(6-10)26-9-25-12/h4-8H,9H2,1-3H3

InChI Key

BNOPOPJWFMCNJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4)OC)OC

Origin of Product

United States

Biological Activity

Overview

3-(2H-1,3-Benzodioxol-5-yl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one, also known as Benzodioxole-derived flavonoid , is a compound with significant potential in various biological applications. Its molecular formula is C19H16O7C_{19}H_{16}O_{7} and it has a molecular weight of 356.3 g/mol . This compound is part of the flavonoid family, which is known for its diverse biological activities including antioxidant, anti-inflammatory, and anticancer properties.

PropertyValue
CAS Number 53505-66-1
Molecular Formula C19H16O7
Molecular Weight 356.3 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-5,7,8-trimethoxychromen-4-one

Antioxidant Activity

Research indicates that flavonoids exhibit strong antioxidant properties due to their ability to scavenge free radicals. The presence of methoxy groups in the structure of this compound enhances its electron-donating ability, which is crucial for its antioxidant activity. A study demonstrated that this compound effectively reduced oxidative stress markers in vitro .

Anti-inflammatory Effects

Flavonoids are known to inhibit inflammatory pathways. This specific compound has shown promise in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. The modulation of these inflammatory mediators suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It was found to induce apoptosis in cancer cell lines such as breast and colon cancer cells by activating caspase pathways and inhibiting cell proliferation .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegeneration, it was observed to improve cognitive function and reduce neuronal loss. The underlying mechanism may involve the reduction of oxidative stress and modulation of neuroinflammatory responses .

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity using DPPH and ABTS assays.
    • Findings : The compound exhibited a significant reduction in DPPH radicals with an IC50 value comparable to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Study :
    • Objective : To assess the effects on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
    • Findings : Treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, indicating its anti-inflammatory potential .
  • Anticancer Research :
    • Objective : To investigate apoptosis induction in cancer cell lines.
    • Findings : The compound triggered apoptosis through mitochondrial pathways and increased caspase activity in treated cells .

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